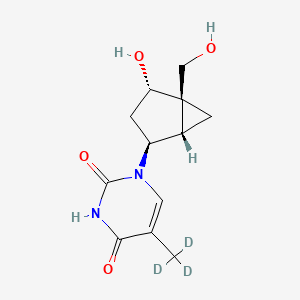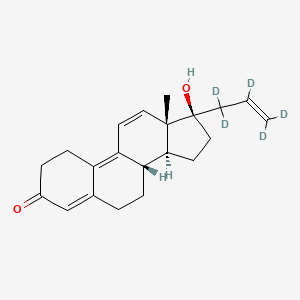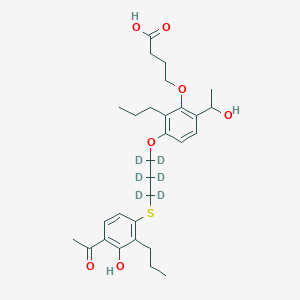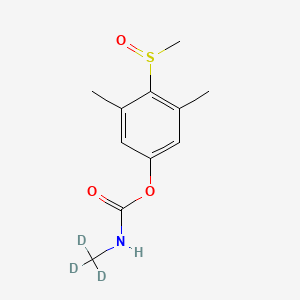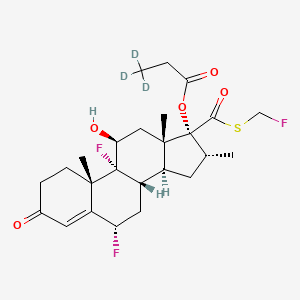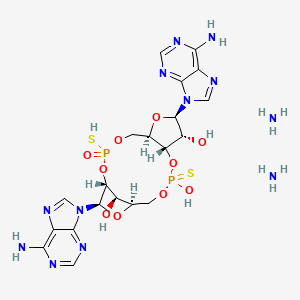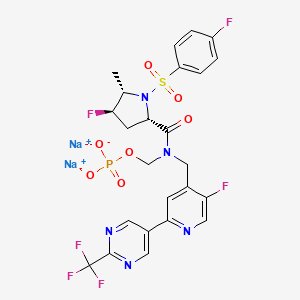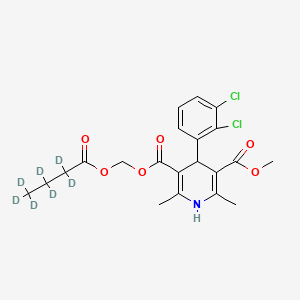![molecular formula C23H18ClF3N6O3S2 B12421999 N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific molecular targets involved in cell proliferation and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core thiazole ring, followed by the introduction of the aminopyrimidine and morpholine moieties. The final steps involve the chlorination and fluorination of the phenyl ring, followed by the sulfonamide formation.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.
Aminopyrimidine Introduction: The aminopyrimidine group is introduced via a nucleophilic substitution reaction using an appropriate pyrimidine derivative.
Morpholine Addition: The morpholine ring is added through a nucleophilic substitution reaction, typically using a morpholine derivative and a suitable leaving group.
Chlorination and Fluorination: The phenyl ring is chlorinated and fluorinated using appropriate halogenating agents under controlled conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and morpholine rings, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products
Oxidation: Sulfoxides and N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid and amine derivatives.
Aplicaciones Científicas De Investigación
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by inhibiting specific molecular targets, particularly the B-Raf enzyme, which plays a crucial role in the regulation of cell growth and survival. By inhibiting B-Raf, the compound disrupts the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide is similar to other B-Raf inhibitors, such as dabrafenib and vemurafenib. it is unique in its structural complexity and the presence of multiple functional groups, which may contribute to its distinct pharmacological profile.
Similar Compounds
Dabrafenib: A selective B-Raf inhibitor used in the treatment of melanoma.
Vemurafenib: Another B-Raf inhibitor with a similar mechanism of action but different structural features.
Sorafenib: A multi-kinase inhibitor that targets B-Raf among other kinases.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H18ClF3N6O3S2 |
|---|---|
Peso molecular |
583.0 g/mol |
Nombre IUPAC |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C23H18ClF3N6O3S2/c24-11-7-13(19(27)16(8-11)33-38(34,35)18-9-12(25)1-2-14(18)26)20-21(15-3-4-30-23(28)31-15)37-22(32-20)17-10-36-6-5-29-17/h1-4,7-9,17,29,33H,5-6,10H2,(H2,28,30,31) |
Clave InChI |
OZNNKHBCZMWGHG-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NC(=C(S2)C3=NC(=NC=C3)N)C4=C(C(=CC(=C4)Cl)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)



